trans-2-Methylcyclopropanecarboxylic acid
CAS No.: 10487-86-2
Cat. No.: VC20851417
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10487-86-2 |
---|---|
Molecular Formula | C5H8O2 |
Molecular Weight | 100.12 g/mol |
IUPAC Name | (1R,2R)-2-methylcyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1 |
Standard InChI Key | AYEGPMGNMOIHDL-QWWZWVQMSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]1C(=O)O |
SMILES | CC1CC1C(=O)O |
Canonical SMILES | CC1CC1C(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
Trans-2-methylcyclopropanecarboxylic acid is a cyclopropane derivative with a methyl substituent and a carboxylic acid group in a trans configuration relative to each other on the three-membered ring. The compound is characterized by the following identifiers:
Parameter | Value |
---|---|
Molecular Formula | C₅H₈O₂ |
Molecular Weight | 100.12 g/mol |
CAS Number (trans isomer) | 6202-94-4 |
CAS Number (cis+trans mixture) | 29555-02-0 |
IUPAC Name | 2-methylcyclopropane-1-carboxylic acid |
Stereochemical Descriptor | trans |
The trans configuration refers to the spatial arrangement where the methyl group and carboxylic acid group are positioned on opposite sides of the cyclopropane ring plane . This stereochemical arrangement is significant for its chemical reactivity and applications in organic synthesis.
Stereochemical Variants
The compound exists in multiple stereoisomeric forms, each with distinct properties:
Stereoisomer | CAS Number | Description |
---|---|---|
(1S,2S)-2-Methylcyclopropane-1-carboxylic acid | 14590-52-4 | The (S,S) enantiomer of the trans isomer |
(1R,2R)-2-Methylcyclopropane-1-carboxylic acid | 10487-86-2 | The (R,R) enantiomer of the trans isomer |
Cis-2-methylcyclopropanecarboxylic acid | - | The cis isomer where substituents are on the same side |
Commercial preparations often contain a mixture of cis and trans isomers, though pure stereoisomers can be obtained through specialized synthetic routes and separation techniques .
Physical and Chemical Properties
Physical State and Appearance
At room temperature, trans-2-methylcyclopropanecarboxylic acid is typically a clear colorless to pale yellow liquid . The pure compound has distinct physical properties that differentiate it from its stereoisomers.
Physical Properties
The following table summarizes the key physical properties of trans-2-methylcyclopropanecarboxylic acid:
These physical properties are important for handling, purification, and applications of the compound in research and industrial settings.
Chemical Reactivity
As a carboxylic acid with a cyclopropane ring, trans-2-methylcyclopropanecarboxylic acid demonstrates several characteristic reaction patterns:
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Acid-base reactions: The compound can undergo deprotonation to form carboxylate salts with bases.
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Esterification: Reaction with alcohols to form the corresponding esters.
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Reduction: The carboxylic acid group can be reduced to form alcohols.
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Ring-opening reactions: The strained three-membered ring can undergo opening under various conditions.
The gas-phase acidity of the compound has been studied, with a reported ΔᵣH° value of 1447 ± 12 kJ/mol and ΔᵣG° of 1418 ± 12 kJ/mol for the deprotonation reaction .
Synthesis Methods
Stereoselective Cyclopropanation
A significant breakthrough in the synthesis of trans-2-methylcyclopropanecarboxylic acid was reported by Delhaye et al. in 2007, who developed a scalable process via stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey's ylide) . This method addressed previous challenges with low yields and difficulty in scale-up due to the highly reactive reagents involved.
The key features of this synthesis include:
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Addition of the ylide to ethyl crotonate in DMSO at 80°C under anhydrous conditions
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Optimization through Design of Experiment (DoE) methodology
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Implementation of Process Analytical Technologies (PAT) and calorimetry for safety considerations
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Development of a continuous flow reactor process for large-scale production
This method significantly improved yields compared to previous approaches and allowed for safer scale-up to multi-kilogram production .
Horner-Wadsworth-Emmons Approach
A more recent synthetic route for (R,R)-2-methylcyclopropanecarboxylic acid was developed using a Horner-Wadsworth-Emmons reaction. This approach involves:
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Reaction of commercially available (S)-propylene oxide with triethylphosphonoacetate (TEPA)
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Careful control of TEPA/base/propylene oxide stoichiometry
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Optimization using hexyllithium in methyl tetrahydrofuran at 150°C
Under optimized conditions, this method produces crude (R,R)-2-methylcyclopropanecarboxylic acid in 85-90% yield with >98% trans selectivity . The reaction yield is strongly influenced by the counterion and solvent choice, while high diastereoselectivity is consistently achieved.
Multi-Step Synthesis from γ-Valerolactone
An alternative synthetic pathway involves a multi-step process starting from γ-valerolactone (CAS: 108-29-2). This route consists of three main steps :
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Treatment with thionyl chloride followed by HCl
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Reaction with sodium methyl acetate in benzene
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Hydrolysis with potassium hydroxide in methanol under heating conditions
While this method provides an alternative starting material, it is generally more complex and potentially less efficient than the direct cyclopropanation approaches.
Applications in Organic Synthesis and Research
Pharmaceutical Intermediates
Analytical Methods for Characterization
Spectroscopic Identification
Several analytical techniques can be employed to characterize trans-2-methylcyclopropanecarboxylic acid:
Technique | Key Information Provided |
---|---|
Infrared Spectroscopy (IR) | Identification of carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H stretching (~3000 cm⁻¹) |
Nuclear Magnetic Resonance (NMR) | Structural confirmation and stereochemical analysis |
Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis |
Commercial suppliers often use FTIR for identification purposes, with the compound conforming to expected spectral patterns .
Thermochemical Data
Gas-Phase Acidity Measurements
The thermochemical properties of trans-2-methylcyclopropanecarboxylic acid have been studied through gas-phase acidity measurements. Graul, Schnute, and Squires (1990) reported values for the deprotonation reaction of the acid using collision-induced dissociation of dimer cluster ions :
Parameter | Value | Method | Conditions |
---|---|---|---|
ΔᵣH° | 1447 ± 12 kJ/mol | G+TS | Gas phase |
ΔᵣG° | 1418 ± 12 kJ/mol | CIDC | Gas phase |
These values provide important information about the energetics of acid-base reactions involving this compound and can be valuable for computational chemistry studies and reaction mechanism investigations.
The significant price differences reflect variations in purity, optical activity, and supplier pricing strategies.
Appropriate personal protective equipment and handling procedures should be employed when working with this compound.
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